molecular formula C18H24F2N4O2 B5621970 [2-[9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-oxoethyl]urea

[2-[9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-oxoethyl]urea

Cat. No.: B5621970
M. Wt: 366.4 g/mol
InChI Key: HOQOOVKPLLPYPL-UHFFFAOYSA-N
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Description

[2-[9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[45]decan-2-yl]-2-oxoethyl]urea is a complex organic compound featuring a spirocyclic structure with diazaspirodecane and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-oxoethyl]urea typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the difluorophenyl group and the urea moiety. Key reagents include 2,3-difluorobenzylamine and various protecting groups to ensure selective reactions. Reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

[2-[9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-oxoethyl]urea can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can affect the compound’s stability and reactivity.

    Substitution: Replacement of one functional group with another, which can be used to modify the compound’s properties for specific applications.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a difluorophenyl ketone, while reduction could produce a difluorophenyl alcohol.

Scientific Research Applications

Chemistry

In chemistry, [2-[9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-oxoethyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its difluorophenyl group can enhance binding affinity to certain proteins, making it a valuable tool in drug discovery.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound can be used in the development of advanced materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of [2-[9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-oxoethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity, while the spirocyclic structure provides rigidity and specificity. This compound can modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Difluorophenyl)methanamine: A simpler compound with a similar difluorophenyl group but lacking the spirocyclic structure.

    4-(aminosulfonyl)-N-[(2,3-difluorophenyl)methyl]-benzamide: Another compound featuring the difluorophenyl group, used in medicinal chemistry.

    3-(2,3-dichlorophenyl)-4-(2,3-difluorobenzyl)-4H-1,2,4-triazole: A triazole derivative with both difluorophenyl and dichlorophenyl groups.

Uniqueness

What sets [2-[9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-oxoethyl]urea apart is its spirocyclic structure, which provides unique steric and electronic properties. This makes it a valuable tool in both research and industrial applications, offering advantages in terms of stability, specificity, and reactivity.

Properties

IUPAC Name

[2-[9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-oxoethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N4O2/c19-14-4-1-3-13(16(14)20)10-23-7-2-5-18(11-23)6-8-24(12-18)15(25)9-22-17(21)26/h1,3-4H,2,5-12H2,(H3,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQOOVKPLLPYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)CNC(=O)N)CN(C1)CC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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